N-(1-Cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide
Description
N-(1-Cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide is a synthetic organic compound featuring a pyridine core substituted at position 2 with a cyclobutyloxy group and at position 4 with a carboxamide moiety. The carboxamide side chain includes a 1-cyano-2,2-dimethylpropyl group, contributing to its unique stereoelectronic properties.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)13(10-17)19-15(20)11-7-8-18-14(9-11)21-12-5-4-6-12/h7-9,12-13H,4-6H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPQOKWHRLYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=NC=C1)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyridine Derivatives with Ether and Carboxamide Substituents
Compounds with pyridine cores modified by ether and carboxamide groups are common in drug discovery. For example:
- 2-Methoxypyridine-4-carboxamide : The smaller methoxy group enhances solubility but reduces steric hindrance, which may decrease selectivity in enzyme inhibition.
Key Difference : The cyclobutyloxy group in the target compound introduces moderate ring strain, which could enhance reactivity or conformational rigidity compared to larger (e.g., cyclohexyl) or smaller (e.g., methoxy) ether substituents .
Carboxamide Side Chain Analogs
The 1-cyano-2,2-dimethylpropyl side chain distinguishes this compound from others with simpler alkyl or aromatic carboxamide groups:
- N-(2-Cyanoethyl)-2-cyclobutyloxypyridine-4-carboxamide: A shorter cyanoalkyl chain may decrease steric shielding, affecting pharmacokinetics.
Key Difference: The cyano group in the target compound enhances polarity and hydrogen-bonding capacity, which could improve binding to polar enzyme pockets .
Compounds with Phosphonothioate Backbones (from )
While structurally distinct, compounds like N-Dicyclohexylammonium O-(2,2-dimethylpropyl) methylphosphonothioate share the 2,2-dimethylpropyl substituent. However, their phosphonothioate backbone confers different properties:
- Reactivity: Phosphonothioates are often hydrolytically unstable and used as pro-drugs or pesticides, unlike the more stable pyridine-carboxamide framework.
- Solubility : The ammonium salt form (e.g., in ’s compounds) increases water solubility, whereas the target compound’s neutral carboxamide may favor lipid membrane permeability .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Solubility (Predicted) | Potential Application |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₁N₃O₂ | Cyclobutyloxy, 1-cyano-2,2-dimethylpropyl | Low in water | Kinase inhibition |
| 2-Cyclohexyloxypyridine-4-carboxamide | C₁₃H₁₈N₂O₂ | Cyclohexyloxy, tert-butyl | Moderate | Agrochemistry |
| N-Dicyclohexylammonium methylphosphonothioate | C₂₀H₃₈NPS | Phosphonothioate, dimethylpropyl | High (salt form) | Organophosphorus agent |
Research Findings and Gaps
- Biological Activity: No direct IC₅₀ or Ki values are available for the target compound. However, pyridine-4-carboxamides with bulky substituents often exhibit nanomolar-range inhibition of kinases like EGFR or VEGF .
- Synthetic Challenges : The cyclobutyloxy group’s strain may complicate synthesis compared to cyclohexyl or linear ether analogs.
Q & A
Basic Question: What are the recommended methodologies for synthesizing N-(1-Cyano-2,2-dimethylpropyl)-2-cyclobutyloxypyridine-4-carboxamide?
Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclobutyl ether formation : Coupling pyridine-4-carboxylic acid derivatives with cyclobutanol under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) .
- Amidation : Reacting the intermediate with 1-cyano-2,2-dimethylpropylamine in the presence of coupling agents like HATU or EDC, followed by purification via column chromatography .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .
Basic Question: How is the structural integrity of this compound verified in academic research?
Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to validate substituent positions (e.g., cyclobutyloxy and cyano groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) refines bond lengths and angles .
Basic Question: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme inhibition assays : Target-specific kinases or proteases using fluorescence-based protocols .
- Cell viability assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
- Binding affinity studies : Surface Plasmon Resonance (SPR) to quantify interactions with proteins .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) and controls .
- Structural analogs comparison : Evaluate activity trends using derivatives with modified cyclobutyl or cyano groups .
- Meta-analysis : Cross-reference data with PubChem or ChEMBL entries to identify outliers .
Advanced Question: What role could this compound play in controlled polymerization reactions?
Answer:
The tert-butyl and cyano groups suggest potential as a dual-initiator alkoxyamine in Nitroxide-Mediated Polymerization (NMP):
- Mechanism : The nitroxide moiety stabilizes radicals, enabling controlled block copolymer synthesis .
- Functionalization : The cyano group allows post-polymerization modifications (e.g., click chemistry) .
Advanced Question: What strategies optimize pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonamides) to improve solubility, guided by LogP calculations .
- Metabolic stability : Incubate with liver microsomes to identify degradation sites; modify labile groups (e.g., methyl to trifluoromethyl) .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity .
Advanced Question: How can crystallography resolve conformational ambiguities in this compound?
Answer:
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets .
- SHELXL refinement : Apply restraints for flexible cyclobutyl groups and anisotropic displacement parameters .
- Hirshfeld analysis : Map intermolecular interactions (e.g., hydrogen bonds with pyridine) to confirm packing modes .
Advanced Question: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for airborne particulates .
- Acute toxicity mitigation : Maintain antidotes (e.g., methylene blue for methemoglobinemia) in lab settings .
- Waste disposal : Neutralize with activated charcoal before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
